![molecular formula C25H32N2O7 B13748916 Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate CAS No. 27124-12-5](/img/structure/B13748916.png)
Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate is a complex organic compound with potential biological activity. Its intricate structure suggests it may have unique properties that could be valuable in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate involves multiple steps, typically starting with the preparation of the yohimbane skeleton. This is followed by specific functional group modifications to introduce the acetoxy, dimethoxy, and carboxylate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures to handle potentially hazardous reagents and intermediates .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity and stability.
Substitution: This reaction can replace one functional group with another, potentially enhancing or diminishing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound .
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for synthesizing other complex molecules.
Biology: Its biological activity may make it useful in studying cellular processes and interactions.
Medicine: It could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Its unique structure might make it valuable in developing new materials or chemical processes.
Mecanismo De Acción
The mechanism by which Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate exerts its effects likely involves interactions with specific molecular targets and pathways. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate include other yohimbane derivatives with modifications to the functional groups. Examples include:
- Yohimbine
- Rauwolscine
- Corynanthine
Uniqueness
What sets Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate apart is its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Propiedades
Número CAS |
27124-12-5 |
|---|---|
Fórmula molecular |
C25H32N2O7 |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
methyl 7-acetyloxy-6-methoxy-2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxo-1,4,4a,5,6,7,8,8a-octahydroisoquinoline-5-carboxylate |
InChI |
InChI=1S/C25H32N2O7/c1-14(28)34-21-9-16-13-27(22(29)11-19(16)23(24(21)32-3)25(30)33-4)8-7-15-12-26-20-6-5-17(31-2)10-18(15)20/h5-6,10,12,16,19,21,23-24,26H,7-9,11,13H2,1-4H3 |
Clave InChI |
BTQSFHGEXFKNQE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC2CN(C(=O)CC2C(C1OC)C(=O)OC)CCC3=CNC4=C3C=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


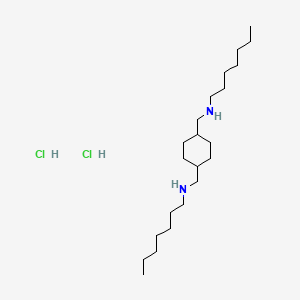
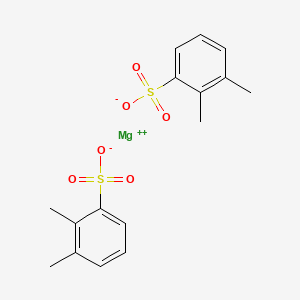
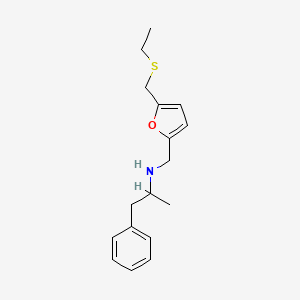
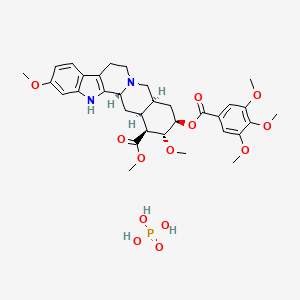
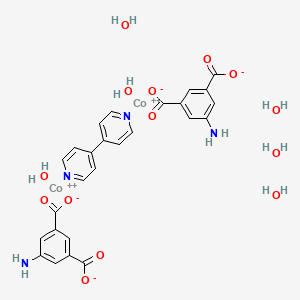
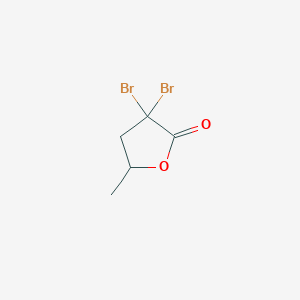
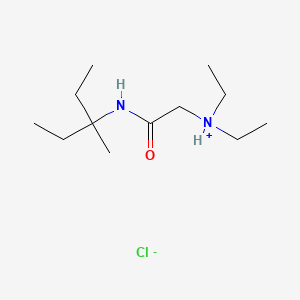

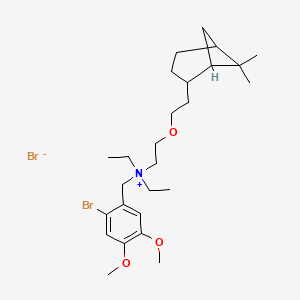


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
![(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13748927.png)
